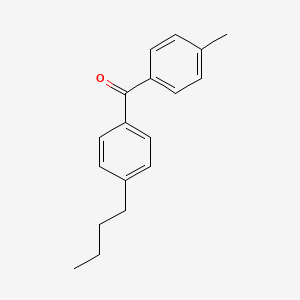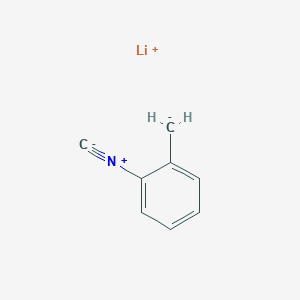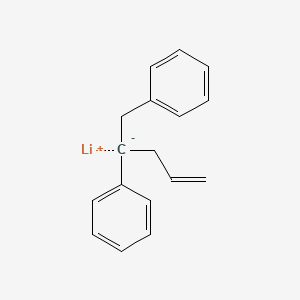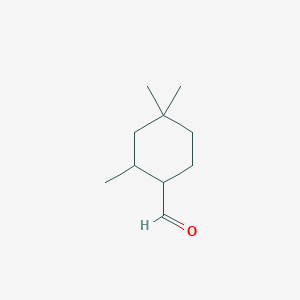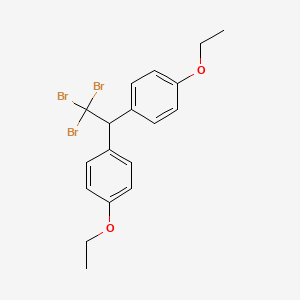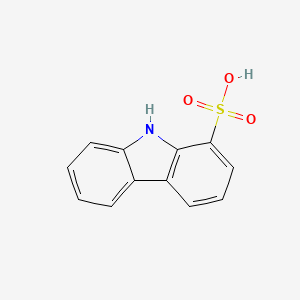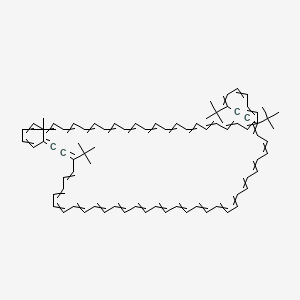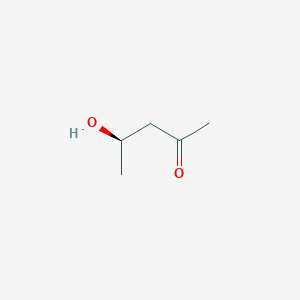![molecular formula C18H12O5 B14507408 7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate CAS No. 64402-45-5](/img/structure/B14507408.png)
7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate typically involves multi-step reactions. One common method includes the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation . This method is efficient and yields high purity products. Another approach involves a one-pot three-component reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one with active methylene compounds .
Industrial Production Methods
Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of microwave irradiation and one-pot reactions are advantageous due to their efficiency and scalability. Additionally, the absence of metal catalysts and simple workup procedures make these methods environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: One functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, phenylhydrazine, and various catalysts such as ZnO . Reaction conditions often involve microwave irradiation, which accelerates the reaction process and improves yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine can yield 3-amino-benzopyrano[4,3-c]pyrazoles .
Aplicaciones Científicas De Investigación
7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it has shown promising human Chk1 kinase growth inhibition, which is crucial for cell cycle regulation and DNA damage response . The compound’s ability to inhibit this kinase suggests its potential as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Benzopyran-annulated pyrano[2,3-c]pyrazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[h]pyrano[2,3-b]quinolines: Another class of compounds with similar synthetic routes and applications.
Uniqueness
What sets 7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate apart is its unique structural features, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility in scientific research.
Propiedades
Número CAS |
64402-45-5 |
|---|---|
Fórmula molecular |
C18H12O5 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
(7-oxo-5H-isochromeno[4,3-b]chromen-10-yl) acetate |
InChI |
InChI=1S/C18H12O5/c1-10(19)22-12-6-7-14-15(8-12)23-17-13-5-3-2-4-11(13)9-21-18(17)16(14)20/h2-8H,9H2,1H3 |
Clave InChI |
ACXNFOXCZMVWKM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C4=CC=CC=C4CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


